

4-(2-bromoacetyl)benzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-bromoacetyl)benzenesulfonyl
Chloride

Cat. No.: B1334054

[Get Quote](#)

An In-depth Technical Guide to **4-(2-bromoacetyl)benzenesulfonyl chloride**

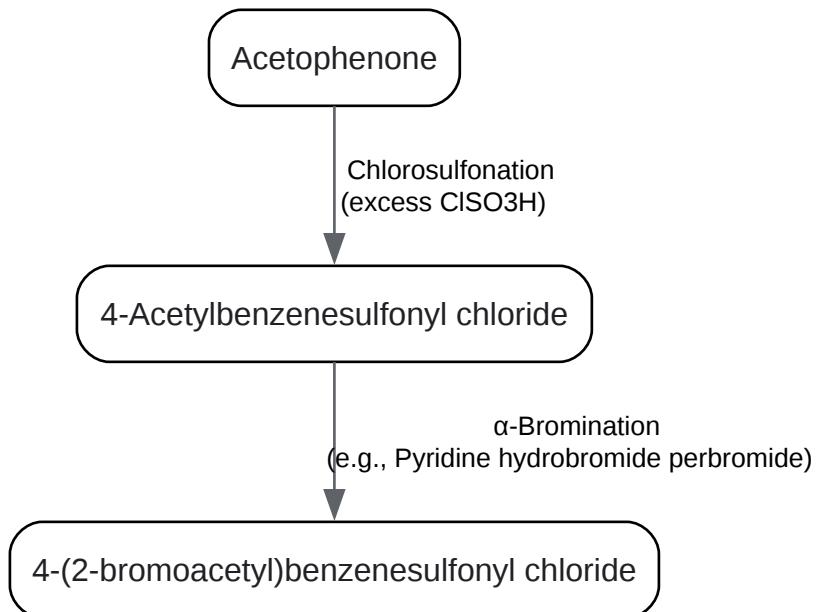
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-bromoacetyl)benzenesulfonyl chloride**, a bifunctional reagent with significant potential in chemical synthesis and drug development. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a versatile building block.

Core Chemical Properties

4-(2-bromoacetyl)benzenesulfonyl chloride is a complex organic molecule containing both a reactive sulfonyl chloride and an α -bromoacetyl group. These functional groups make it a valuable intermediate for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceutical agents.

Quantitative Data Summary


The key quantitative data for **4-(2-bromoacetyl)benzenesulfonyl chloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C8H6BrClO3S	[1]
Molecular Weight	297.55 g/mol	[1]
CAS Number	5038-59-5	[1]

Synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride: A Plausible Experimental Protocol

A plausible two-step synthetic route for **4-(2-bromoacetyl)benzenesulfonyl chloride** is proposed, commencing from acetophenone. This pathway involves an initial chlorosulfonation reaction followed by an α -bromination.

Plausible Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-(2-bromoacetyl)benzenesulfonyl chloride**.

Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride (Intermediate)

This initial step involves the chlorosulfonation of acetophenone. It is important to note that while the acetyl group is typically a meta-director, the para-substituted product, 4-acetylbenzenesulfonyl chloride, can be favored under forcing conditions with a significant excess of chlorosulfonic acid[2].

Experimental Protocol:

- In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add a 5-fold molar excess of chlorosulfonic acid.
- Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Slowly add acetophenone (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure the reaction goes to completion.
- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
- The precipitated solid, crude 4-acetylbenzenesulfonyl chloride, is collected by suction filtration and washed thoroughly with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.

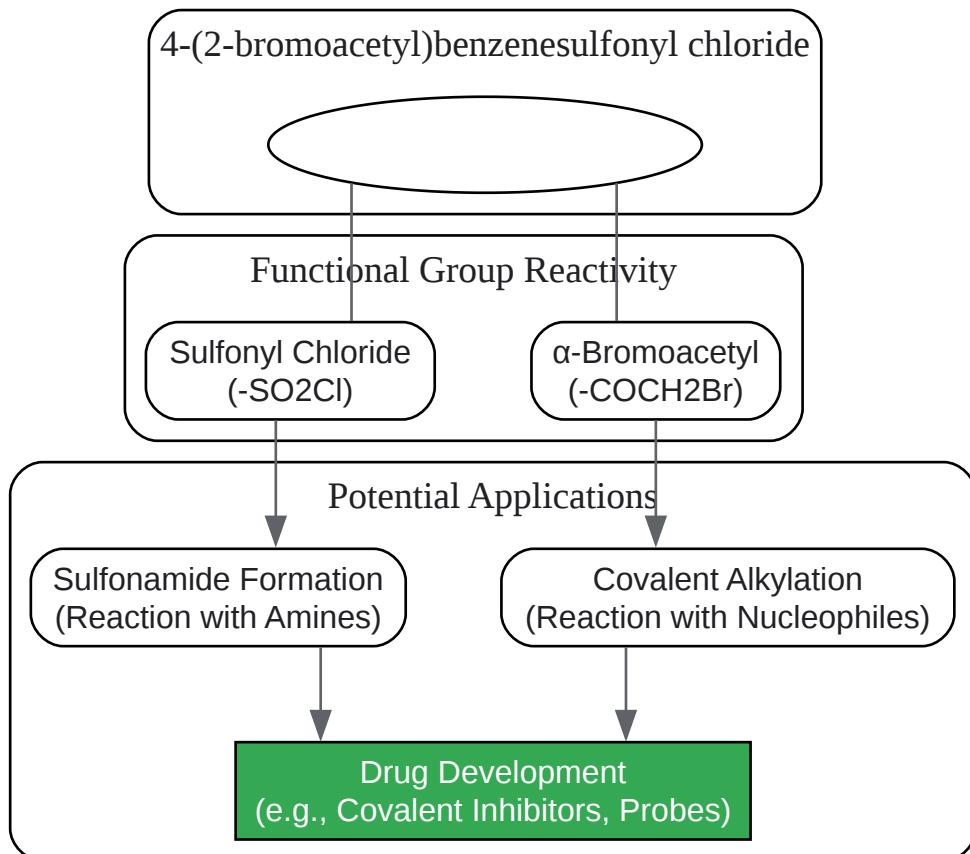
Step 2: α -Bromination to Yield 4-(2-bromoacetyl)benzenesulfonyl chloride (Final Product)

The second step is the α -bromination of the intermediate, 4-acetylbenzenesulfonyl chloride. A suitable brominating agent for this transformation is pyridine hydrobromide perbromide, which is a safer and easier-to-handle alternative to liquid bromine[3].

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in glacial acetic acid.
- Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- The precipitated crude product, **4-(2-bromoacetyl)benzenesulfonyl chloride**, is collected by vacuum filtration.
- Wash the solid with cold water to remove any remaining acetic acid and pyridine salts.
- The final product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Potential Applications in Drug Development


4-(2-bromoacetyl)benzenesulfonyl chloride is a bifunctional molecule, meaning it has two distinct reactive sites. This characteristic makes it a versatile tool for medicinal chemists and drug development professionals. The sulfonyl chloride can react with amines to form stable sulfonamides, a common moiety in many pharmaceuticals^[2]. Simultaneously, the α -bromoacetyl group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or histidine side chains^[2].

This dual reactivity allows for its use in several applications:

- **Synthesis of Covalent Inhibitors:** The α -bromoacetyl group can act as a "warhead" to form a covalent bond with a target protein, while the rest of the molecule, attached via the sulfonamide linkage, can be designed to provide specificity and additional binding interactions.
- **Development of Chemical Probes:** It can be used to create chemical probes for identifying and labeling specific proteins in complex biological systems.

- Linker for Bioconjugation: The molecule can serve as a linker to conjugate different molecules, such as a targeting moiety and a payload (e.g., a cytotoxic drug).

Logical Relationship of Functional Group Reactivity

[Click to download full resolution via product page](#)

Caption: Reactivity and potential applications of **4-(2-bromoacetyl)benzenesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]

- 2. 4-(2-bromoacetyl)benzenesulfonyl Chloride | 5038-59-5 | Benchchem [benchchem.com]
- 3. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-bromoacetyl)benzenesulfonyl chloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334054#4-2-bromoacetyl-benzenesulfonyl-chloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com